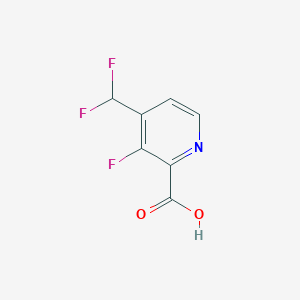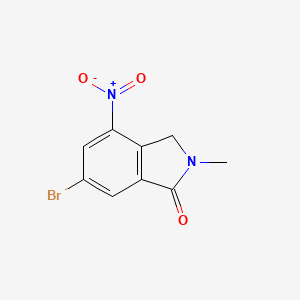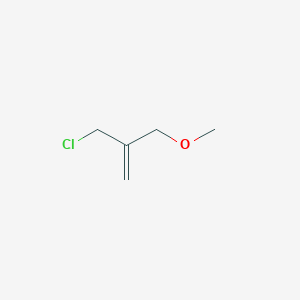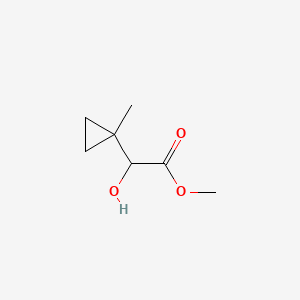
(s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol is an organic compound with a molecular formula of C9H10F3NO2 This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, which is then reduced to the desired amine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.
化学反応の分析
Types of Reactions
(s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes, making the compound of interest for drug development and other applications.
類似化合物との比較
Similar Compounds
2-(Trifluoromethoxy)ethanol: This compound shares the trifluoromethoxy group but lacks the amino group and phenyl ring.
2-Amino-1-(3-(trifluoromethoxy)phenyl)ethanol: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
(s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol is unique due to its specific combination of functional groups and chiral nature. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C9H10F3NO2 |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(13)5-14/h1-4,7,14H,5,13H2/t7-/m1/s1 |
InChIキー |
JWTHBJZFPGRTLL-SSDOTTSWSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)OC(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C(CO)N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)


![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)


![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)



![2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)


